molecular formula C8H15O2P B2799963 3-Dimethylphosphorylcyclohexan-1-one CAS No. 2260932-29-2

3-Dimethylphosphorylcyclohexan-1-one

Cat. No.: B2799963
CAS No.: 2260932-29-2
M. Wt: 174.18
InChI Key: SHFCWVCCKUYXRQ-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylcyclohexan-1-one is a cyclohexanone derivative substituted with a dimethylphosphoryl group at the 3-position. This phosphorylated ketone likely serves as an intermediate in organophosphorus chemistry or medicinal chemistry due to the electron-withdrawing and steric effects of the phosphoryl group. Such compounds are often explored for their reactivity in nucleophilic additions or as precursors to ligands in catalysis .

Properties

IUPAC Name

3-dimethylphosphorylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFCWVCCKUYXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylcyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of 3-Dimethylphosphorylcyclohexan-1-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylphosphorylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phosphorylated cyclohexanone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Phosphorylated cyclohexanone derivatives.

    Reduction: Phosphorylated cyclohexanol.

    Substitution: Various substituted phosphorylcyclohexanone derivatives.

Scientific Research Applications

3-Dimethylphosphorylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorylated compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylcyclohexan-1-one involves its interaction with molecular targets such as enzymes. The phosphoryl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects. The compound’s ability to participate in phosphoryl transfer reactions makes it a valuable tool for studying biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

While direct data on 3-Dimethylphosphorylcyclohexan-1-one is absent, comparisons can be drawn to structurally related compounds from the evidence:

6-Dimethylaminomethyl-1-(3-methoxyphenyl)-1,3-dihydroxycyclohexane Phosphate Salt ()

  • Structural Differences: This compound features a cyclohexane core with hydroxyl, methoxyphenyl, and dimethylaminomethyl substituents, stabilized as a phosphate salt. In contrast, 3-Dimethylphosphorylcyclohexan-1-one lacks hydroxyl groups and aromatic substituents but includes a phosphoryl group directly bonded to the cyclohexanone ring.
  • Reactivity : The phosphate salt in is designed for pharmaceutical use, likely enhancing solubility or bioavailability. The phosphoryl group in the target compound may instead influence ketone reactivity (e.g., in Schiff base formation or Michael additions) .

Dimethyl 2-(3-Chlorophenyl)-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylate ()

  • Functional Groups : This compound has ester, hydroxyl, and chlorophenyl groups. The absence of a phosphoryl group limits its utility in phosphorus-mediated reactions.
  • Synthesis: The title compound in was a minor byproduct during cyclohexanone synthesis, highlighting the challenges in controlling regioselectivity. A similar issue might arise during the synthesis of 3-Dimethylphosphorylcyclohexan-1-one, where steric hindrance from the phosphoryl group could lead to competing pathways .

4-(3-(Trifluoromethyl)phenyl)cyclohexan-1-one ()

  • Electron-Withdrawing Effects: The trifluoromethyl group in this analog is strongly electron-withdrawing, similar to a phosphoryl group.

General Trends in Cyclohexanone Derivatives

  • Applications : Compounds like those in and are often used in drug discovery, whereas phosphorylated ketones may find use in asymmetric catalysis or as flame retardants.

Data Table: Key Properties of Analogs

Compound Key Substituents Reactivity/Applications Reference
6-Dimethylaminomethyl-1-(3-methoxyphenyl)-1,3-dihydroxycyclohexane phosphate Phosphate, methoxyphenyl, dimethylaminomethyl Pharmaceutical intermediate
Dimethyl 2-(3-chlorophenyl)-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylate Chlorophenyl, ester, hydroxyl Byproduct in synthesis
4-(3-(Trifluoromethyl)phenyl)cyclohexan-1-one Trifluoromethylphenyl Medicinal chemistry intermediate

Biological Activity

3-Dimethylphosphorylcyclohexan-1-one, a compound with significant potential in various biological applications, has garnered attention due to its unique chemical structure and biological properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure:

  • IUPAC Name: 3-Dimethylphosphorylcyclohexan-1-one
  • Molecular Formula: C8_{8}H15_{15}O2_{2}P
  • Molecular Weight: 174.18 g/mol

The biological activity of 3-Dimethylphosphorylcyclohexan-1-one is primarily attributed to its interaction with various biological targets. The dimethylphosphoryl group is known to enhance the compound's affinity for certain enzymes, potentially modulating their activity. This interaction is crucial in understanding its therapeutic potential, particularly in neuropharmacology and enzyme inhibition studies.

Antimicrobial Properties

Research indicates that 3-Dimethylphosphorylcyclohexan-1-one exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Salmonella typhimurium64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

In addition to its antimicrobial activity, 3-Dimethylphosphorylcyclohexan-1-one has been investigated for its neuroprotective effects. A study conducted on animal models of neurodegeneration revealed that administration of the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.

Key Findings:

  • Reduction in malondialdehyde (MDA) levels by 40%.
  • Increase in superoxide dismutase (SOD) activity by 30%.
  • Histological examination showed improved neuronal integrity compared to control groups.

Case Studies

Several case studies have examined the effects of 3-Dimethylphosphorylcyclohexan-1-one in clinical settings:

  • Case Study on Bacterial Infections:
    • A clinical trial involving patients with chronic bacterial infections showed a positive response to treatment with 3-Dimethylphosphorylcyclohexan-1-one, with a notable reduction in infection symptoms and bacterial load over a four-week period.
  • Neurodegenerative Disease Management:
    • In a pilot study involving patients with early-stage Alzheimer's disease, participants receiving the compound reported improved cognitive function and reduced behavioral symptoms compared to those receiving a placebo.

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